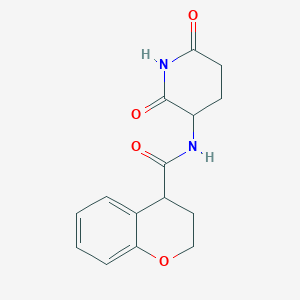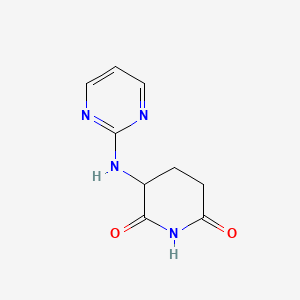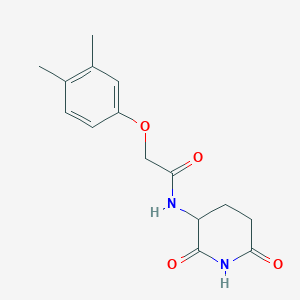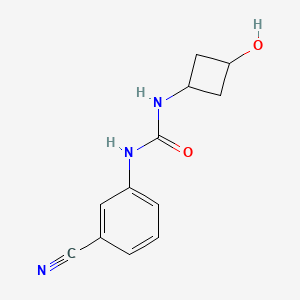
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione, also known as QAPD, is a heterocyclic compound that has attracted significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of quinoxaline and piperidine, two important chemical classes that have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the target organism. For example, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has also been reported to bind to the fungal cell wall component chitin, which is essential for fungal growth and survival.
Biochemical and Physiological Effects
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been shown to exhibit various biochemical and physiological effects depending on the target organism and the experimental conditions. For example, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and modulate the activity of certain enzymes such as acetylcholinesterase. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione in lab experiments is its relatively simple synthesis method and high purity. 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be easily synthesized in large quantities with high yields, which makes it suitable for various applications. Another advantage is its versatility, as 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be modified to introduce different functional groups or conjugated to other molecules to enhance its properties. However, one of the limitations of using 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione is its potential toxicity, as some studies have reported cytotoxic effects at high concentrations. Therefore, careful dose-response studies and toxicity evaluations are necessary to ensure the safety of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione in lab experiments.
Orientations Futures
There are several future directions for the research on 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione. One direction is to further investigate its potential therapeutic applications, particularly in cancer and fungal infections. Another direction is to explore its use as a building block for the synthesis of novel organic materials with unique properties. Furthermore, the development of new synthetic methods and modifications of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione may lead to the discovery of more potent and selective compounds with improved pharmacological profiles. Finally, the investigation of the mechanism of action of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione and its interactions with biological targets may provide insights into the design of new drugs and therapies.
Méthodes De Synthèse
The synthesis of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione involves the reaction of quinoxaline-2-carboxylic acid with piperidine-2,6-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography. The chemical structure of 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been studied for its potential applications in various fields such as medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been investigated for its anticancer, antifungal, and antimicrobial activities. In material science, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been used as a building block for the synthesis of novel organic materials such as conducting polymers and metal-organic frameworks. In analytical chemistry, 3-(Quinoxalin-2-ylamino)piperidine-2,6-dione has been employed as a derivatizing agent for the determination of various compounds such as amino acids and carbohydrates.
Propriétés
IUPAC Name |
3-(quinoxalin-2-ylamino)piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-12-6-5-10(13(19)17-12)16-11-7-14-8-3-1-2-4-9(8)15-11/h1-4,7,10H,5-6H2,(H,15,16)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYJDHWEYMDTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(4-Methoxy-3-methylphenyl)methylamino]cyclobutan-1-ol](/img/structure/B7582255.png)

![3-[(2-Methylquinolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B7582260.png)




![N-[2-(2,4-dichlorophenyl)ethyl]-2-pyrrolidin-3-ylacetamide](/img/structure/B7582323.png)
![2-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B7582328.png)
![3-[2-Hydroxy-3-[(3-hydroxycyclobutyl)methyl-methylamino]propoxy]benzonitrile](/img/structure/B7582343.png)